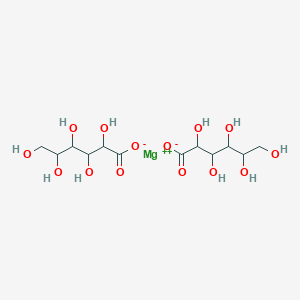
Peracetylchitobiose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peracetylchitobiose is a derivative of chitobiose, which is a dimer of β-1,4 linked glucosamine units derived from chitin. Chitin is a long-chain polymer of N-acetylglucosamine, a primary component of fungal cell walls and arthropod exoskeletons
Métodos De Preparación
Peracetylchitobiose can be synthesized through the acetolysis of chitin. This process involves treating chitin with acetic anhydride in the presence of a catalyst, resulting in the formation of peracetylated chitobiose . Industrial production methods often involve enzymatic processes that are more environmentally friendly and can produce high yields of the desired product .
Análisis De Reacciones Químicas
Peracetylchitobiose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chitobionic acid.
Reduction: Reduction reactions can convert it back to chitobiose.
Substitution: Acetate groups can be substituted with other functional groups to modify its properties.
Common reagents used in these reactions include acetic anhydride for acetylation, and various oxidizing and reducing agents depending on the desired product. Major products formed from these reactions include chitobionic acid and modified chitobiose derivatives .
Aplicaciones Científicas De Investigación
Peracetylchitobiose has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a substrate for studying chitinase enzymes, which break down chitin.
Medicine: Its derivatives have potential antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of biodegradable materials and as a precursor for other valuable chemicals
Mecanismo De Acción
The mechanism of action of peracetylchitobiose involves its interaction with enzymes such as chitinases. These enzymes catalyze the hydrolysis of glycosidic bonds in chitin, resulting in the breakdown of chitin into smaller oligosaccharides and monomers . The molecular targets include the β-1,4 glycosidic bonds in chitin, and the pathways involved are primarily enzymatic hydrolysis .
Comparación Con Compuestos Similares
Peracetylchitobiose is similar to other chitin derivatives such as chitobiose and chitooligosaccharides. its multiple acetate groups make it more hydrophobic and alter its reactivity compared to its non-acetylated counterparts . Similar compounds include:
Chitobiose: A dimer of N-acetylglucosamine without acetate groups.
Chitooligosaccharides: Short chains of N-acetylglucosamine units with varying degrees of polymerization.
This compound’s unique properties make it valuable for specific applications where modified reactivity and solubility are desired.
Propiedades
IUPAC Name |
[5-acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,6-diacetyloxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O17/c1-11(31)29-21-26(43-17(7)37)24(20(10-40-14(4)34)45-27(21)44-18(8)38)47-28-22(30-12(2)32)25(42-16(6)36)23(41-15(5)35)19(46-28)9-39-13(3)33/h19-28H,9-10H2,1-8H3,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYKRZRMNHWQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-[(Boc-amino)methyl]-3-(benzyloxy)propanoic Acid](/img/structure/B12505128.png)
amine) chloride](/img/structure/B12505131.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrazine](/img/structure/B12505136.png)
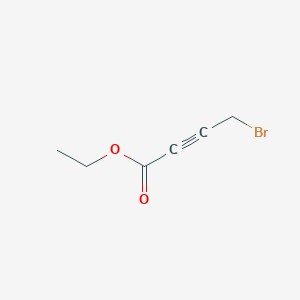
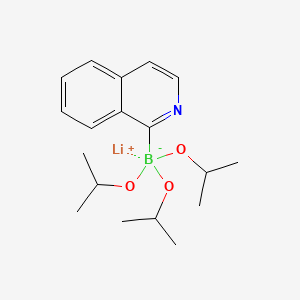
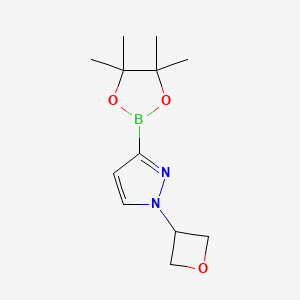
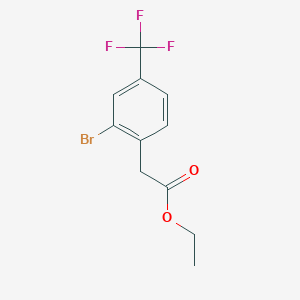
![7-(1,3-benzodioxol-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12505150.png)
![2-[[[2-[[2-[[2-[[2-[6-(2,5-Dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12505151.png)
![(2S)-2-amino-6-[2-(2-azidoacetamido)acetamido]hexanoic acid hydrochloride](/img/structure/B12505157.png)
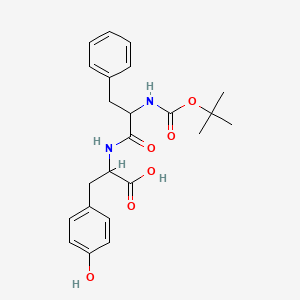

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)
